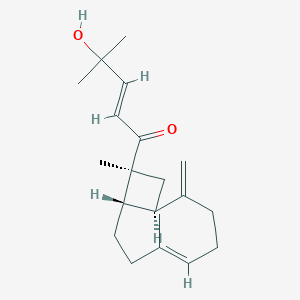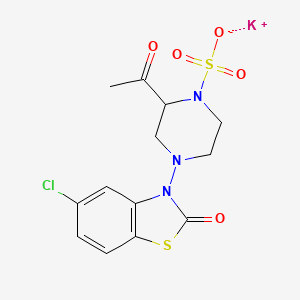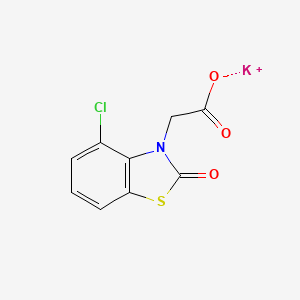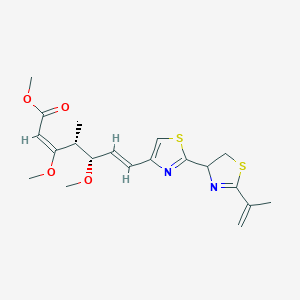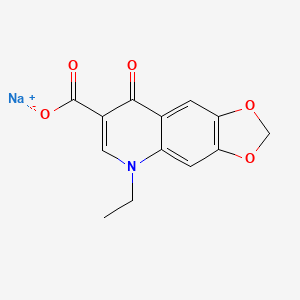
Sodium oxolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium oxolinate is a chemical compound known for its antifungal properties. It is produced by the bacterium Streptomyces and is used in various applications due to its unique chemical structure and properties .
Preparation Methods
Sodium oxolinate can be synthesized through the neutralization of oxolinic acid with sodium hydroxide. The reaction typically involves dissolving oxolinic acid in water and then adding sodium hydroxide to the solution. The resulting mixture is then evaporated to yield this compound . Industrial production methods often involve large-scale synthesis using similar neutralization reactions, followed by purification and crystallization processes to obtain the final product.
Chemical Reactions Analysis
Sodium oxolinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium oxolinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.
Biology: this compound is studied for its antifungal properties and its potential use in controlling fungal infections.
Medicine: It is explored for its potential therapeutic applications, particularly in treating fungal infections.
Industry: This compound is used in the production of antifungal agents and other chemical products
Mechanism of Action
The mechanism of action of sodium oxolinate involves its interaction with fungal cells. It inhibits the synthesis of essential components in the fungal cell wall, leading to cell death. The molecular targets of this compound include enzymes involved in cell wall synthesis, and it disrupts the normal functioning of these enzymes, thereby exerting its antifungal effects .
Comparison with Similar Compounds
Sodium oxolinate can be compared with other similar compounds such as sodium oxalate and sodium oxybate:
Sodium oxalate: Unlike this compound, sodium oxalate is primarily used as a reducing agent and in standardizing potassium permanganate solutions.
Sodium oxybate: This compound is used as a central nervous system depressant and has different applications compared to this compound.
This compound stands out due to its specific antifungal properties and its unique mechanism of action, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
59587-08-5 |
|---|---|
Molecular Formula |
C13H11NNaO5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17); |
InChI Key |
BDTREUXLJWDUAV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O.[Na] |
Key on ui other cas no. |
59587-08-5 |
Synonyms |
Acid, Oxolinic Gramurin Oxolinate, Sodium Oxolinic Acid Sodium Oxolinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


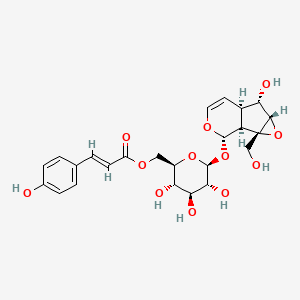

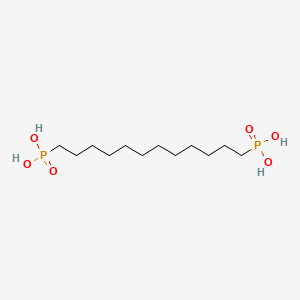
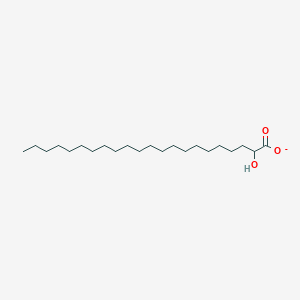
![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B1260066.png)
![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)
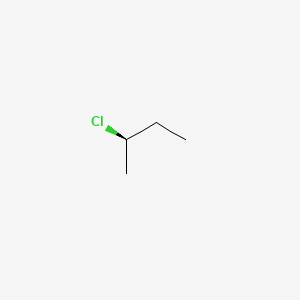
![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)
